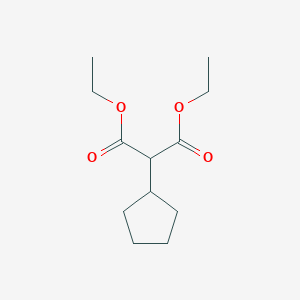

Diethyl cyclopentylmalonate

Overview

Description

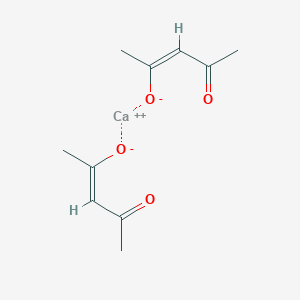

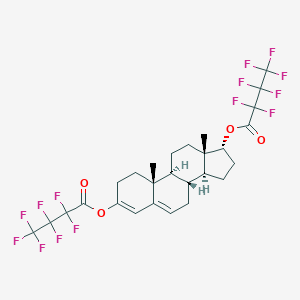

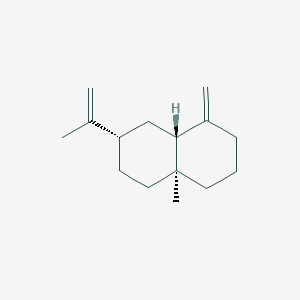

Diethyl cyclopentylmalonate is a chemical compound that is related to various diethyl alkylmalonates, which are often used as intermediates in the synthesis of biologically active compounds, including barbiturates and plasticizers. The structure of this compound includes a cyclopentyl ring attached to a malonate moiety, which is a diethyl ester of malonic acid. This structure is versatile and can participate in numerous chemical reactions, making it a valuable compound in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to this compound can be achieved through various methods. For instance, diethyl α-alkynylmalonates, which are potential precursors to cyclopentylmalonate derivatives, can be synthesized by treating diethyl acetyliminomalonate with lithium acetylides . Additionally, diethyl alkyl(substituted phenyl)malonates can be synthesized through nucleophilic substitution reactions involving ironcyclopentadienyl complexes . These methods demonstrate the synthetic versatility of diethyl malonate derivatives and their potential to be transformed into cyclopentylmalonate through further chemical modifications.

Molecular Structure Analysis

The molecular structure of this compound-related compounds can be complex, as seen in the synthesis of bis(2-amino-1-cyclopentenecarbodithioate)diethyltin (IV), where the geometry around the tin atom was found to be a skewed trapezoidal bipyramid . Theoretical calculations, such as Hartree–Fock level computations, can be used to study the coordination of atoms within these molecules and to define and quantify weak local interactions, such as those between the thiocarbonyl sulfur atom and tin .

Chemical Reactions Analysis

This compound and its analogs can undergo a variety of chemical reactions. For example, diethyl allylmalonate, a related compound, can participate in [4 + 2] cycloaddition reactions with cyclopentadienes to form bicyclic structures . Oxidation reactions of diethyl ω-phenylalkenylmalonates with high valent metal salts have been investigated, leading to the formation of intramolecular addition products such as cyclopropanes and tetrahydronaphthalenes . These reactions highlight the reactivity of the diethyl malonate moiety and its utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be influenced by the nature of the substituents attached to the malonate moiety. For instance, chlorinated diethyl bicyclo[2.2.1]hept-5-en-2-ylmethylmalonates, which are structurally related to this compound, have been found to be efficient plasticizers for poly(vinyl chloride) polymers, indicating their potential application in materials science . The study of these properties is essential for understanding the behavior of these compounds in various environments and for their application in different fields, including pharmaceuticals and materials chemistry.

Scientific Research Applications

Cyclopolymerization and Polymer Production

Diethyl dipropargylmalonate, a compound closely related to diethyl cyclopentylmalonate, has been used in cyclopolymerization processes. These processes involve the formation of polymers with specific structural units. For instance, various molybdenum-based Schrock initiators have been used to cyclopolymerize diethyl dipropargylmalonate, producing polymers exclusively based on 1,2-cyclopent-1-enylenvinylene units. This method offers fine-tuning opportunities for the polymerization process by varying the imido and alkoxy ligands in the molybdenum alkylidene complexes (Anders, Nuyken, Buchmeiser, & Wurst, 2002).

Cycloaddition Reactions

Diethyl allylmalonate, another compound structurally similar to this compound, has been used in cycloaddition reactions with cyclopentadienes. These reactions yield diethyl bicyclo-[2.2.1]hept-5-en-2-ylmethylmalonates, which, upon alkaline hydrolysis, produce dicarboxylic acids. Interestingly, chlorinated versions of these compounds have been found to be efficient plasticizers for poly(vinyl chloride) polymers (Mamedov, 2001).

Electro-Optical and Electrochemical Properties

The electro-optical and electrochemical properties of polymers derived from diethyl dipropargylmalonate have been extensively studied. These properties are crucial for applications in materials science, particularly in the development of new materials with specific electronic or optical characteristics. For instance, poly(diethyl dipropargylmalonate) has been characterized to have a conjugated cyclopolymer backbone system, with significant implications for its use in various applications (Gal, Lee, Lyoo, Jin, Lim, Park, & Park, 2008).

Green Solvent Applications

In the context of green chemistry, this compound derivatives have been explored as alternatives to traditional solvents. Cyclopentyl methyl ether, for instance, has been reported as a greener solvent for peptide precipitation in solid-phase peptide synthesis, indicating a shift towards more environmentally friendly and sustainable chemical processes (Al Musaimi, Jad, Kumar, Collins, Basso, de la Torre, & Albericio, 2018).

Environmental and Health Studies

While not directly related to this compound, studies on diethyl phthalate, a phthalate ester, provide insights into the ecological and health impacts of related compounds. Diethyl phthalate has been classified as an endocrine disruptor, leading to the development of methods for its degradation to minimize ecological risks (Zhang, Feng, Qu, Liu, Wang, & Wang, 2016).

Safety and Hazards

properties

IUPAC Name |

diethyl 2-cyclopentylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPOKLNJWFXXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290213 | |

| Record name | Diethyl cyclopentylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18928-91-1 | |

| Record name | 18928-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl cyclopentylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)

![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)

![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)